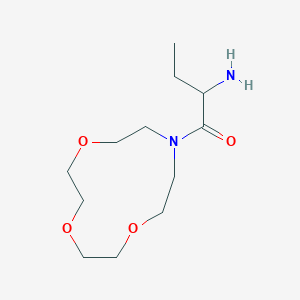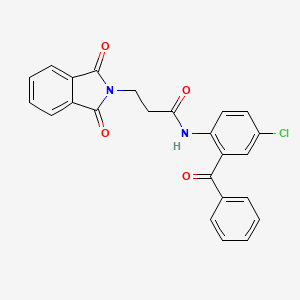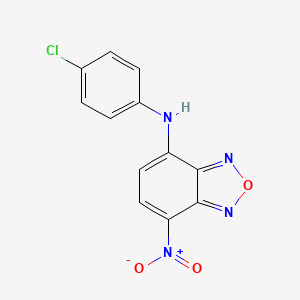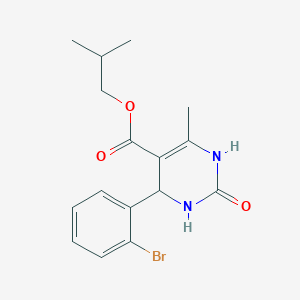
2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one is a complex organic compound characterized by the presence of a twelve-membered ring containing three oxygen atoms and one nitrogen atom. This compound is notable for its unique structure, which combines an amino group, a butanone moiety, and a macrocyclic ether-amine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one typically involves the following steps:
Formation of the Macrocyclic Ring: The macrocyclic ring can be synthesized through a cyclization reaction involving a triethylene glycol derivative and an amine. This step often requires the use of a strong base and an appropriate solvent to facilitate the cyclization.
Introduction of the Butanone Moiety: The butanone group can be introduced through a nucleophilic substitution reaction, where a suitable butanone derivative reacts with the macrocyclic ring. This step may require the use of a catalyst and controlled reaction conditions to ensure high yield and purity.
Amination: The final step involves the introduction of the amino group through a reductive amination reaction. This step typically requires the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanone moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and ether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and macrocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular transport.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4,7-Trioxa-10-azacyclododecan-10-yl)ethanol
- 10-[2-(1,4,7-trioxa-10-azacyclododec-10-yl)ethyl]-1,4,7-trioxa-10-azacyclododecane
- 1,4,7-Trioxa-10-azacyclododecane
Uniqueness
2-Amino-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-1-one stands out due to its combination of an amino group, a butanone moiety, and a macrocyclic ether-amine ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H24N2O4 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-amino-1-(1,4,7-trioxa-10-azacyclododec-10-yl)butan-1-one |
InChI |
InChI=1S/C12H24N2O4/c1-2-11(13)12(15)14-3-5-16-7-9-18-10-8-17-6-4-14/h11H,2-10,13H2,1H3 |
InChI Key |
MDCSCJICYVAVIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCOCCOCCOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705722.png)

![(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B11705775.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![N-{4-[(2E)-2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11705783.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11705785.png)
![3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11705786.png)
![2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11705791.png)
![N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B11705792.png)

![Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11705796.png)
![Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705798.png)

